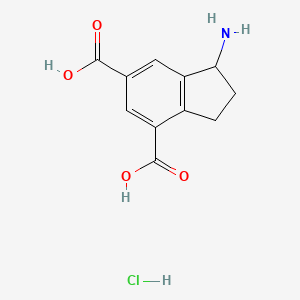

1-amino-2,3-dihydro-1H-indene-4,6-dicarboxylicacidhydrochloride

Description

1-Amino-2,3-dihydro-1H-indene-4,6-dicarboxylic acid hydrochloride is a bicyclic organic compound featuring a 2,3-dihydro-1H-indene core substituted with an amino group at position 1 and two carboxylic acid groups at positions 4 and 4. The hydrochloride salt enhances its solubility and stability for pharmacological applications.

Properties

IUPAC Name |

1-amino-2,3-dihydro-1H-indene-4,6-dicarboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4.ClH/c12-9-2-1-6-7(9)3-5(10(13)14)4-8(6)11(15)16;/h3-4,9H,1-2,12H2,(H,13,14)(H,15,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLOAOHGMHMSMCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=C(C=C2C(=O)O)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-amino-2,3-dihydro-1H-indene-4,6-dicarboxylicacidhydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of azobisisobutyronitrile (AIBN) as a radical initiator, along with hypophosphorous acid and triethylamine under reflux conditions in 1-propanol . This reaction yields the desired indene derivative in moderate to good yields.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 1-amino-2,3-dihydro-1H-indene-4,6-dicarboxylicacidhydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carboxylic acid groups can be reduced to alcohols under appropriate conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols .

Scientific Research Applications

1-amino-2,3-dihydro-1H-indene-4,6-dicarboxylicacidhydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-amino-2,3-dihydro-1H-indene-4,6-dicarboxylicacidhydrochloride involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of a dihydroindene core, amino group, and dual carboxylic acid substituents. Below is a comparison with analogs from the evidence:

Table 1: Key Structural and Functional Comparisons

Pharmacological and Physicochemical Insights

- Talaglumetad Hydrochloride: Shares amino and carboxylic acid groups but uses a bicyclohexane core instead of dihydroindene. Its activity as an mGlu receptor agonist highlights the importance of dicarboxylic acid moieties in glutamate-like signaling .

- 4,6-Dimethyl-2,3-dihydro-1H-indene : Demonstrates that methyl substituents on the dihydroindene core increase hydrophobicity but reduce bioactivity due to the absence of polar functional groups .

- Fluorinated Analogs (e.g., CAS 1286734-90-4) : Fluorine at position 4 improves metabolic stability and binding affinity in related compounds, though the lack of carboxylic acids limits direct functional overlap with the target compound .

Research Findings and Implications

- Neurological Applications : Talaglumetad’s success as an mGlu agonist suggests that the target compound’s dicarboxylic acid groups could enable similar receptor interactions, though its indene core may alter pharmacokinetics .

- Structural Optimization : Fluorinated analogs (e.g., CAS 1286734-90-4) demonstrate that halogenation can refine drug-like properties, but substitution patterns must balance polarity and receptor compatibility .

Biological Activity

1-Amino-2,3-dihydro-1H-indene-4,6-dicarboxylic acid hydrochloride (often referred to as the hydrochloride salt of the compound) is a chiral compound with significant biological potential. Its unique structure, characterized by an indene ring fused with amino and carboxylic acid groups, positions it as a valuable candidate in various fields, including medicinal chemistry and biochemistry. This article explores the biological activity of this compound, summarizing its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C11H11ClN2O4

- Molecular Weight : 221.12 g/mol

- IUPAC Name : 1-amino-2,3-dihydro-1H-indene-4,6-dicarboxylic acid hydrochloride

- CAS Number : 168560-79-0

The biological activity of 1-amino-2,3-dihydro-1H-indene-4,6-dicarboxylic acid hydrochloride is primarily attributed to its ability to interact with specific enzymes and receptors. The compound acts as a biochemical probe, influencing enzyme mechanisms and protein-ligand interactions. Its chiral nature allows for selective binding to biological targets, which is crucial for its therapeutic efficacy.

1. Enzyme Inhibition

Research has shown that this compound can inhibit certain enzymes involved in metabolic pathways. For instance, it has been studied for its potential to inhibit enzymes linked to neurodegenerative diseases. The inhibition mechanism often involves competitive binding at the active site of the enzyme, thereby preventing substrate access and subsequent catalysis.

2. Antioxidant Properties

The compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular systems. This property is particularly beneficial in protecting neuronal cells from damage associated with oxidative stress in conditions like Alzheimer's disease.

3. Anticancer Activity

Preliminary studies indicate that 1-amino-2,3-dihydro-1H-indene-4,6-dicarboxylic acid hydrochloride may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.

Case Study 1: Neuroprotective Effects

A study conducted on neuroblastoma cells demonstrated that treatment with 1-amino-2,3-dihydro-1H-indene-4,6-dicarboxylic acid hydrochloride resulted in a significant reduction in cell death caused by oxidative stress. The compound was found to upregulate antioxidant enzymes while downregulating pro-apoptotic factors, suggesting its potential as a neuroprotective agent in neurodegenerative diseases.

Case Study 2: Anticancer Activity

In vitro experiments using various cancer cell lines revealed that this compound can inhibit cell growth and induce apoptosis. The study reported a dose-dependent response where higher concentrations led to increased apoptosis rates. The underlying mechanism was linked to the activation of caspases and modulation of the Bcl-2 family proteins.

Comparison with Related Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 1-Aminoindane | C9H11N | Neuroprotective |

| 1-Amino-2,3-dihydro-1H-indene-4-carboxylic acid | C10H11NO2 | Enzyme inhibitor |

| (S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile | C10H11ClN2 | Anticancer properties |

Q & A

Q. What are the optimal synthetic routes for 1-amino-2,3-dihydro-1H-indene-4,6-dicarboxylic acid hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions, including cyclization, carboxylation, and amination. Key considerations include:

- Inert atmospheres (e.g., nitrogen or argon) to prevent oxidation of sensitive intermediates.

- Temperature control (25–100°C) to balance reaction rates and side-product formation. For example, methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride synthesis requires precise heating to 80°C during esterification .

- Catalysts : Use of coupling agents like WSC hydrochloride or HOAt for amide bond formation .

Q. Table 1: Representative Reaction Conditions

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation. Avoid skin contact, as hydrochloride salts can cause irritation .

- Storage : Keep in airtight containers under inert gas (argon) at –20°C to prevent hydrolysis or decomposition .

- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) but unstable in aqueous acidic/basic conditions .

Q. What spectroscopic and chromatographic methods are recommended for characterization?

- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm indene ring protons (δ 6.5–7.5 ppm) and amine/carboxylic acid groups .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity analysis (>95%) .

- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., m/z 227.69 for methyl ester derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of indene-dicarboxylate derivatives?

Discrepancies in bioactivity (e.g., anti-inflammatory vs. neurotransmitter modulation) may arise from:

- Structural analogs : Substitutions at the 4,6 positions (e.g., Cl, F) alter receptor binding .

- Enantiomeric purity : (R)- and (S)-isomers show divergent effects on metabotropic glutamate receptors (mGluR) .

- Assay conditions : Variances in cell lines (e.g., HEK293 vs. neuronal primary cultures) impact potency measurements .

Q. Table 2: Biological Activity Comparison

| Derivative | Target | IC₅₀ (μM) | Model System | Reference |

|---|---|---|---|---|

| Talaglumetad hydrochloride | mGluR2/3 agonist | 0.12 | Rat hippocampal | |

| 6-Fluoro-inden-1-amine | Serotonin uptake | 1.8 | HEK293 cells | |

| Methyl ester analog | COX-2 inhibition | 5.2 | RAW264.7 macrophages |

Q. What strategies are effective for chiral resolution of 1-amino-indene derivatives?

- Chromatography : Use chiral stationary phases (e.g., amylose or cellulose derivatives) to separate (R)- and (S)-enantiomers .

- Diastereomeric salt formation : React with chiral acids (e.g., tartaric acid) to crystallize specific enantiomers .

- Kinetic resolution : Enzymatic methods (lipases) selectively modify one enantiomer .

Q. How can computational modeling guide the design of indene-dicarboxylate-based therapeutics?

- Docking studies : Predict binding to mGluR2/3 using crystal structures (PDB: 4XAQ) .

- QSAR : Correlate substituent electronegativity (e.g., Cl, F) with anti-inflammatory activity .

- MD simulations : Assess stability of hydrochloride salts in physiological pH .

Q. What are the critical pitfalls in interpreting stability data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.